4-tert-butyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-13-7-5-6-8-16(13)18-22-23-19(25-18)21-17(24)14-9-11-15(12-10-14)20(2,3)4/h5-12H,1-4H3,(H,21,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKRMRNNMJBDNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
Thiosemicarbazides derived from substituted phenylacetic acids undergo cyclization in the presence of dehydrating agents. For example, 5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine (a key intermediate) is synthesized via:
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Reagents : 2-methylphenylacetic acid, thiosemicarbazide, and phosphorus oxychloride (POCl₃).
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Conditions : Reflux in anhydrous toluene at 110°C for 8–12 hours.
The reaction proceeds through intramolecular cyclization, with POCl₃ facilitating dehydration. X-ray crystallography confirms the planar thiadiazole ring and intermolecular N–H⋯N hydrogen bonding in the solid state.
Oxidative Cyclization of Hydrazine Derivatives
Alternative routes employ hydrazine derivatives and sulfur sources:
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Reagents : 2-methylphenyl hydrazine, carbon disulfide (CS₂), and iodine (I₂).
This method avoids harsh dehydrating agents, favoring milder oxidative conditions. The mechanism involves CS₂ insertion into the N–N bond, followed by iodine-mediated cyclization.
Amide Coupling with 4-tert-Butylbenzoyl Chloride
The final step involves coupling the thiadiazole amine with 4-tert-butylbenzoyl chloride.
Schotten-Baumann Reaction
A classic approach uses aqueous alkaline conditions:
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Reagents : 5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine, 4-tert-butylbenzoyl chloride, sodium hydroxide (NaOH).
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Conditions : Dichloromethane (DCM)/water biphasic system at 0–5°C.
The base deprotonates the amine, enhancing nucleophilicity for acyl chloride attack. Excess acyl chloride (1.2 equiv) minimizes diacylation byproducts.
Carbodiimide-Mediated Coupling
Modern protocols employ coupling agents for higher efficiency:
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Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt), triethylamine (TEA).
EDC activates the carboxylic acid (in situ generated from 4-tert-butylbenzoic acid), while HOBt suppresses racemization. TEA neutralizes HCl, preventing amine protonation.
Optimization and Scalability
Solvent Selection
Temperature Control
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Low temperatures (0–5°C) reduce side reactions during acyl chloride addition.
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Room temperature suffices for carbodiimide-mediated couplings.
Analytical Characterization
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 351.47 g/mol | HRMS | |
| Melting Point | 162–165°C | DSC | |
| LogP | 5.97 | HPLC | |
| 1H NMR (CDCl₃) | δ 1.38 (s, 9H, t-Bu), 2.45 (s, 3H, Ar-CH₃), 7.25–8.10 (m, 8H, Ar-H) | 400 MHz |
Challenges and Mitigation
Byproduct Formation
Purification
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Column chromatography (SiO₂, ethyl acetate/hexane) resolves regioisomers.
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Recrystallization from ethanol/water improves purity to >98%.
Industrial-Scale Considerations
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Batch vs. Flow Chemistry : Flow systems reduce reaction times by 50% but require specialized equipment.
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Cost Analysis : Carbodiimide reagents increase raw material costs by ~20% compared to Schotten-Baumann.
Recent Advances (2023–2025)
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and nucleophilic reagents like amines and thiols.
Major Products Formed
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted aromatic derivatives with various functional groups.
Scientific Research Applications
4-tert-butyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves the inhibition of several protein kinases that are involved in cancer cell proliferation and survival. This compound interacts with specific molecular targets, leading to the disruption of key signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Bioactivity
Halogenated Derivatives
- 2-Bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide : Bromination at the benzamide ring significantly enhances antitumor activity, achieving 100% protection against mortality at 60 mg/kg in preclinical models .
- 4-Chloro-N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]benzamide (4c) and 4-Fluoro Analogue (4f) : Chloro and fluoro substituents on the benzamide ring alter electronic properties, as evidenced by distinct ¹H NMR chemical shifts (e.g., fluorine-induced deshielding) and IR C=O stretching frequencies (~1670 cm⁻¹). These modifications may modulate binding interactions in enzymatic assays .
Sulfonamide vs. Benzamide Derivatives
- N-({5-[(4-Hydroxy-3-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide (9g): Incorporation of a sulfonamide group instead of benzamide shifts pharmacological activity toward antioxidant applications, demonstrating 64.2% ABTS•+ radical scavenging efficiency .
Heterocyclic Core Modifications
Structural and Physicochemical Properties
Key Research Findings
Substituent Position Matters : Bromine at position 2 of the benzamide ring () enhances antitumor efficacy, while para-substituted halogens (e.g., 4-chloro in 4c) show moderate activity .
Heterocycle Impact : Thiadiazole cores generally exhibit better metabolic stability than pyrazole analogues due to aromatic sulfur interactions .
Bulkier Groups Improve Stability : The tert-butyl group in the target compound likely reduces oxidative metabolism, extending plasma half-life compared to smaller substituents .
Biological Activity
4-tert-butyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structure, characterized by a thiadiazole ring and a tert-butyl group, contributes to its potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H21N3OS, with a molecular weight of approximately 365.46 g/mol. The compound features:
- A thiadiazole ring that enhances its reactivity and biological profile.
- A tert-butyl group that increases lipophilicity, potentially improving bioavailability.
Biological Activities
Research indicates that this compound exhibits several pharmacological activities:
1. Anticancer Activity
Studies have shown that compounds containing the thiadiazole moiety possess significant anticancer properties. The specific compound has demonstrated efficacy in inhibiting cancer cell proliferation in various cancer cell lines.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Induction of apoptosis |
| HeLa | 2.41 | Cell cycle arrest |
The mechanism involves the inhibition of protein kinases associated with cancer cell survival and proliferation, leading to increased apoptosis in malignant cells.
2. Anti-inflammatory Activity
The compound has shown potential in reducing inflammation markers in vitro and in vivo. The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines.
3. Antidiabetic Activity
Research indicates that this compound may enhance insulin sensitivity and reduce blood glucose levels in diabetic models. The thiadiazole ring's structural characteristics are believed to play a crucial role in its mechanism as an antidiabetic agent.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Anticancer Properties : A study published in a peer-reviewed journal demonstrated that the compound significantly inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 0.65 µM, indicating strong cytotoxicity.
- Anti-inflammatory Effects : In an experimental model of inflammation, treatment with this compound resulted in a marked reduction in inflammatory cytokines such as TNF-alpha and IL-6.
- Antidiabetic Mechanism : A recent investigation revealed that the compound improved glucose uptake in muscle cells and enhanced insulin signaling pathways, suggesting its potential as a therapeutic agent for diabetes management.
Comparison with Similar Compounds
The unique structural features of this compound set it apart from other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-tert-butyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | Similar thiadiazole structure | Anticancer |
| N-(4-chlorophenyl)-N-[5-(1,3-thiazol-2-yl)]acetamide | Contains thiazole instead of thiadiazole | Antimicrobial |
| N-[5-(4-methoxyphenyl)-1,3-thiadiazol-2-yl]-2-aminoacetamide | Different substituent on phenyl ring | Anticonvulsant |
The presence of the thiadiazole ring enhances the electronic properties of the compound, contributing to its diverse biological activities compared to similar benzamide derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
